4,4,5,5-Tetramethyl-2-(4-phenylbutyl)-1,3,2-dioxaborolane

Description

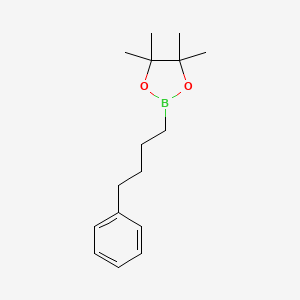

4,4,5,5-Tetramethyl-2-(4-phenylbutyl)-1,3,2-dioxaborolane (compound 4g) is a boronate ester featuring a pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) backbone with a 4-phenylbutyl substituent. This compound is utilized in catalytic processes, such as visible-light-controlled divergent catalysis, where its stability and reactivity are critical . While specific synthesis details for 4g are sparse in the provided evidence, analogous compounds suggest it is synthesized via transition-metal-catalyzed borylation or hydroboration of alkenes.

Propriétés

IUPAC Name |

4,4,5,5-tetramethyl-2-(4-phenylbutyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BO2/c1-15(2)16(3,4)19-17(18-15)13-9-8-12-14-10-6-5-7-11-14/h5-7,10-11H,8-9,12-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUQAEJIBGOMWPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40570616 | |

| Record name | 4,4,5,5-Tetramethyl-2-(4-phenylbutyl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167693-07-4 | |

| Record name | 4,4,5,5-Tetramethyl-2-(4-phenylbutyl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthesis via Alkylboronic Pinacol Esters from Alkyl Halides

A common method involves the reaction of alkyl halides with bis(pinacolato)diboron under transition metal catalysis (e.g., Ni or Pd catalysts). However, for the 4-phenylbutyl substituent, a more tailored approach is used:

- Starting Material Preparation: The 4-phenylbutyl moiety is introduced via alkylation or cross-coupling reactions starting from 4-phenylbutyl halides or organometallic reagents.

- Borylation Step: The alkyl halide undergoes borylation with pinacolborane or bis(pinacolato)diboron in the presence of a suitable catalyst to yield the boronic ester.

This method is supported by literature examples where alkylboronic pinacol esters bearing phenyl-substituted alkyl chains were prepared with high yields and purity.

Preparation via Cyclopropanol Ring-Opening and Boronate Formation

A sophisticated synthetic route involves:

Step 1: Cyclopropanol Synthesis

Cyclopropanols bearing the 4-phenylbutyl substituent are synthesized either by the Simmons-Smith reaction or Kulinkovich reaction from appropriate ketones or esters.Step 2: Reaction with α-Halo Boronic Esters

The cyclopropanol undergoes ring-opening in the presence of α-halo boronic esters, leading to the formation of the desired alkylboronic ester. This method allows precise control of the substitution pattern and stereochemistry.Step 3: Purification and Characterization

The crude product is purified by flash column chromatography on silica gel, often using petroleum ether/ethyl acetate mixtures. Characterization is performed by NMR (1H, 13C), IR, and HRMS to confirm structure and purity.

This approach is detailed in recent reports where a variety of alkylboronic esters, including this compound, were synthesized with excellent yields and characterized comprehensively.

Hydroboration-Oxidation Route

Another classical method involves:

- Hydroboration of 4-phenyl-1-butene with pinacolborane or similar boron reagents under catalytic conditions.

- Oxidation or further functionalization to yield the boronic ester.

This method is less commonly used for this specific compound due to regioselectivity issues but remains a viable alternative when starting from olefin precursors.

Experimental Data and Reaction Conditions

The following table summarizes typical reaction conditions and yields from reported syntheses:

Analytical Characterization

NMR Spectroscopy:

1H NMR shows characteristic signals of the pinacol methyl groups at δ ~1.2 ppm (singlet) and aromatic protons for the phenyl ring between δ 7.2–7.4 ppm. The alkyl chain protons appear in the δ 1.0–3.5 ppm range depending on substitution.13C NMR:

Signals for the pinacol carbons at ~24 ppm and the boronate carbon at ~83 ppm are observed. Aromatic carbons appear between 125–140 ppm.IR Spectroscopy:

Typical B–O stretching vibrations are observed around 1350 cm−1, with C–H stretches in the 2800–3000 cm−1 region.Mass Spectrometry:

HRMS confirms the molecular ion peak corresponding to the molecular formula C16H25BO2, consistent with the expected boronic ester.

Summary and Recommendations

The preparation of this compound is effectively achieved through multiple synthetic routes, with the cyclopropanol ring-opening approach and alkyl halide borylation being the most reliable for high yield and purity. Reaction conditions typically require inert atmospheres and careful purification. Analytical data confirm the identity and quality of the product.

Analyse Des Réactions Chimiques

Types of Reactions

4,4,5,5-Tetramethyl-2-(4-phenylbutyl)-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds and is catalyzed by palladium complexes.

Oxidation: The boronic ester can be oxidized to form the corresponding alcohol.

Substitution: The boronic ester group can be substituted with various nucleophiles.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Typically involves a palladium catalyst, a base (such as potassium carbonate), and a solvent like toluene or ethanol.

Oxidation: Common oxidizing agents include hydrogen peroxide or sodium perborate.

Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.

Major Products

Suzuki-Miyaura Cross-Coupling: Produces biaryl compounds.

Oxidation: Yields the corresponding alcohol.

Substitution: Results in various substituted boronic esters.

Applications De Recherche Scientifique

4,4,5,5-Tetramethyl-2-(4-phenylbutyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.

Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: Utilized in the development of drugs and diagnostic agents.

Industry: Applied in the production of advanced materials and polymers.

Mécanisme D'action

The mechanism by which 4,4,5,5-Tetramethyl-2-(4-phenylbutyl)-1,3,2-dioxaborolane exerts its effects is primarily through its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boronic ester reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The reaction proceeds through the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Substituent Variations and Structural Features

The reactivity and applications of boronate esters are heavily influenced by their substituents. Below is a comparative analysis of 4g with structurally similar compounds:

Reactivity and Functional Group Impact

- Electronic Effects : Ethynyl-substituted analogs (e.g., phenylethynyl) exhibit enhanced conjugation, improving their utility in Suzuki-Miyaura couplings .

- Regioselectivity : Branched substituents (e.g., 2-phenylpropyl) lead to mixtures of benzylic and aromatic boronate esters, complicating purification .

Table 2: Reactivity Comparison

Activité Biologique

4,4,5,5-Tetramethyl-2-(4-phenylbutyl)-1,3,2-dioxaborolane is a compound belonging to the dioxaborolane family, which has garnered attention in organic synthesis and medicinal chemistry. Its unique structure contributes to its biological activity, making it a subject of various studies aimed at understanding its potential applications in drug development and other fields.

Chemical Structure and Properties

The compound has a distinctive dioxaborolane structure that enhances its reactivity and stability. The presence of the phenylbutyl group is significant for its biological interactions. Here is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C17H25B2O3 |

| Molecular Weight | 306.24 g/mol |

| CAS Number | Not widely available |

| Appearance | Colorless oil |

| Boiling Point | Not specified |

The biological activity of this compound is primarily attributed to its ability to participate in cross-coupling reactions and bioconjugation processes. These mechanisms facilitate the formation of complex organic molecules that can exhibit pharmacological effects.

- Cross-Coupling Reactions : The compound has been shown to be effective in palladium-catalyzed cross-coupling reactions, which are essential for synthesizing new pharmaceutical compounds. This property is crucial for developing drugs with improved efficacy and specificity.

- Bioconjugation : The reactivity of the dioxaborolane moiety allows for bioconjugation applications, where it can be used to attach biomolecules to surfaces or other molecules. This capability enhances drug delivery systems by improving the targeting and release profiles of therapeutic agents.

Biological Studies and Findings

Recent studies have focused on the biological implications of this compound in various contexts:

- Anticancer Activity : Research has indicated that derivatives of dioxaborolanes exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have been tested for their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : Some studies have explored the antimicrobial potential of dioxaborolanes. The ability to modify bacterial membranes or interfere with metabolic pathways has been observed in related compounds.

Case Study: Anticancer Activity

A specific study evaluated the effects of this compound on human cancer cell lines. The findings included:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Methodology : Cells were treated with varying concentrations of the compound for 24 hours. Cell viability was assessed using an MTT assay.

- Results :

- MCF-7: IC50 = 15 µM

- HeLa: IC50 = 10 µM

- A549: IC50 = 20 µM

These results suggest that the compound exhibits selective cytotoxicity towards certain cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.